molecular formula C21H22ClN3O4S B2988000 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392241-68-8

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2988000
CAS No.: 392241-68-8
M. Wt: 447.93
InChI Key: SCUHQTZCAJGBLG-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiadiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Research has shown that derivatives of thiadiazole compounds exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties. N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is being studied for its potential use in developing new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for its potential medicinal applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring and ethoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets are still under investigation, but research suggests involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

  • 3,4,5-triethoxybenzoic acid

  • N-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylamine

Uniqueness: N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide stands out due to its combination of the thiadiazole ring and multiple ethoxy groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)14-9-7-8-10-15(14)22/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUHQTZCAJGBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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